Ethyl cis-4-octenoate

Description

Systematic Nomenclature and Molecular Formula

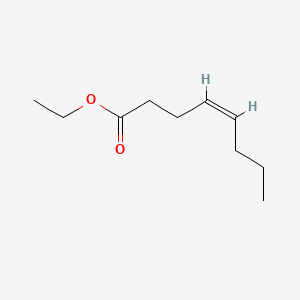

This compound possesses a well-defined chemical identity established through multiple systematic nomenclature conventions and standardized chemical databases. The compound is officially registered under Chemical Abstract Service Registry Number 34495-71-1, which serves as its unique identifier in chemical literature and databases. The molecular formula C₁₀H₁₈O₂ accurately represents the atomic composition, containing ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary systematic name being ethyl (Z)-oct-4-enoate. Alternative accepted systematic names include ethyl (4Z)-4-octenoate and 4-octenoic acid, ethyl ester, (Z)-. The compound is also recognized under various other nomenclature systems, including the common name this compound, which explicitly indicates the stereochemical configuration of the double bond.

The molecular weight has been precisely determined as 170.25 grams per mole through multiple analytical methods and computational calculations. More precise measurements report the monoisotopic mass as 170.130680 atomic mass units, providing enhanced accuracy for mass spectrometry applications. The European Community number 252-065-1 and the Flavor and Extract Manufacturers Association number 3344 further establish the compound's regulatory and commercial identification.

Stereochemical Configuration and Isomerism

The stereochemical configuration of this compound represents a fundamental aspect of its chemical identity, with the cis configuration at the 4-position double bond being the defining characteristic that distinguishes it from its geometric isomer. The compound exhibits Z-configuration stereochemistry, where the higher priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane. This geometric arrangement is explicitly represented in the Simplified Molecular Input Line Entry System notation as CCC/C=C\CCC(=O)OCC, where the forward and backward slashes indicate the specific stereochemical orientation.

The International Chemical Identifier string provides detailed stereochemical information: InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6-, where the final /b7-6- notation specifically denotes the Z-configuration of the double bond between carbons 6 and 7 in the numbering system. The corresponding International Chemical Identifier Key WRUZCQAJIHSQPL-SREVYHEPSA-N serves as a unique hash-based identifier that encodes the complete structural and stereochemical information.

Geometric isomerism plays a crucial role in the chemical behavior of this compound, as demonstrated by the existence of its trans isomer, ethyl trans-4-octenoate, which possesses the E-configuration with Chemical Abstract Service Registry Number 78989-37-4. The trans isomer exhibits different physical and chemical properties due to the altered spatial arrangement of atoms around the double bond, highlighting the significance of stereochemical configuration in determining molecular behavior. The cis configuration typically results in different melting points, boiling points, and solubility characteristics compared to the trans isomer due to differences in molecular packing and intermolecular interactions.

The stereochemical purity and configuration have been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry analysis. These methods provide definitive evidence for the Z-configuration and help distinguish the compound from its geometric isomer during analytical characterization and quality control procedures.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive analytical data that confirms its structural identity and enables precise identification in complex mixtures. Mass spectrometry represents a primary analytical technique for compound identification, with the molecular ion peak appearing at mass-to-charge ratio 170. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that provide structural information about the compound's molecular architecture and functional groups.

Gas chromatography-mass spectrometry analysis reveals distinctive fragmentation patterns with significant peaks at various mass-to-charge ratios. The spectrum shows notable fragments that correspond to the loss of ethoxy groups and rearrangement reactions typical of ethyl ester compounds. The base peak and molecular ion fragmentation provide definitive identification capabilities for analytical laboratories conducting qualitative and quantitative analysis of this compound in various sample matrices.

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the various proton environments within the molecule. The vinyl protons associated with the cis double bond exhibit distinct chemical shifts and coupling patterns that confirm the Z-configuration of the double bond. The ethyl ester protons display typical triplet and quartet patterns characteristic of ethyl groups attached to carboxylic acid derivatives.

Infrared spectroscopy analysis identifies key functional group absorptions that characterize the compound's structural features. The carbonyl stretch of the ester functional group appears in the characteristic region around 1700-1750 wavenumbers, while the carbon-hydrogen stretches of the alkyl chains and vinyl protons provide additional confirmatory evidence for the compound's structure. The cis double bond configuration can be distinguished from the trans isomer through careful analysis of the carbon-hydrogen bending vibrations and out-of-plane deformation modes.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling studies provide valuable insights into the three-dimensional structure, electronic properties, and predicted behavior of this compound. The compound's lipophilicity has been computationally determined with an XLogP3-AA value of 2.7, indicating moderate lipophilic character that influences its solubility and partitioning behavior in biological and environmental systems. This calculated partition coefficient suggests favorable distribution in lipid phases while maintaining some aqueous solubility.

Collision cross section predictions have been generated for various ionization modes commonly encountered in mass spectrometry analysis. The predicted collision cross section for the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 171.13796 is calculated as 140.9 square angstroms. Additional adduct forms show varying collision cross section values: the sodium adduct [M+Na]⁺ exhibits a predicted value of 147.0 square angstroms, while the ammonium adduct [M+NH₄]⁺ shows 161.6 square angstroms. These computational predictions assist in ion mobility spectrometry analysis and provide theoretical frameworks for understanding gas-phase ion behavior.

Thermodynamic properties have been estimated through computational methods, with the predicted boiling point calculated at 205 degrees Celsius under standard atmospheric pressure conditions. The estimated vapor pressure provides insights into the compound's volatility characteristics, with calculations suggesting moderate evaporation rates that are relevant for environmental fate modeling and analytical method development. These computational predictions align with experimental observations and provide theoretical foundations for understanding the compound's physical behavior.

Molecular geometry optimization calculations reveal the preferred conformational arrangements of the flexible alkyl chains and the rigid cis double bond configuration. The McGowan volume has been calculated as 154.900 milliliters per mole, providing insights into the molecular size and packing characteristics. Additional computational parameters include critical temperature and pressure estimates that are valuable for understanding phase behavior and designing separation processes.

Properties

CAS No. |

34495-71-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl (Z)-oct-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6- |

InChI Key |

WRUZCQAJIHSQPL-UHFFFAOYSA-N |

SMILES |

CCCC=CCCC(=O)OCC |

Canonical SMILES |

CCCC=CCCC(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Flavor and Fragrance Industry

Ethyl cis-4-octenoate is predominantly used as a flavoring agent due to its fruity aroma profile. It is particularly noted for imparting tropical fruit flavors, making it valuable in the food and beverage industry.

Aroma Characteristics

- Odor Profile : Fruity, reminiscent of pineapple and other tropical fruits.

- Applications : Used in flavor formulations for beverages, desserts, and confections.

Table 1: Aroma Characteristics of this compound

| Characteristic | Description |

|---|---|

| Odor Type | Fruity |

| Common Uses | Tropical fruit flavors |

| Notable Applications | Pineapple, apple, prune flavors |

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly in combating bacterial persistence.

Case Study: Inhibition of Persister Cells

A study demonstrated that fatty acid ethyl esters, including this compound, can significantly reduce the formation of persister cells in bacteria. These cells are known for their dormancy and resistance to antibiotics.

- Results : this compound reduced persister cell levels by up to 110-fold when combined with antibiotics like ciprofloxacin and ampicillin .

Table 2: Effectiveness of Ethyl Esters Against Bacterial Persisters

| Compound | Reduction in Persister Cells (%) |

|---|---|

| This compound | 110-fold |

| Ethyl trans-2-decenoate | Significant |

| Ethyl trans-2-octenoate | Significant |

Biochemical Research

This compound has been utilized in biochemical research to study its effects on cellular metabolism and immune response.

Comparison with Similar Compounds

Stereoisomers: Ethyl cis-4-octenoate vs. Ethyl trans-4-octenoate

The trans isomer (Ethyl (E)-4-octenoate, CAS: 78989-37-4) shares the same molecular formula but differs in stereochemistry. This structural variation significantly impacts volatility, flavor profile, and metabolic stability:

Positional Isomers: Ethyl 2-octenoate and Ethyl 3-octenoate

Variations in double bond position alter physicochemical and sensory properties:

Key Difference: Ethyl 2-octenoate (trans) is associated with citrus or floral notes, while Ethyl 3-octenoate may contribute to tropical fruit profiles. This compound’s fruity-green character is distinct .

Homologous Esters: Mthis compound

Replacing the ethyl group with methyl reduces molecular weight and alters volatility:

Functional Impact: Methyl esters are often used in lighter fragrances, whereas ethyl esters like cis-4-octenoate persist in complex flavor matrices .

Saturated vs. Unsaturated Analogs: Ethyl Oleate

Ethyl oleate (CAS: 111-62-6) is a saturated ester with a longer carbon chain, highlighting how unsaturation affects functionality:

Research Findings and Industrial Relevance

- Fermentation Dynamics: this compound decreases during prolonged fermentation, unlike esters like ethyl caproate, which accumulate due to yeast activity .

- Analytical Methods : Gas chromatography with DB-5 or Supelcowax columns effectively separates cis/trans isomers .

Preparation Methods

Esterification of cis-4-octenoic acid

The classical approach to synthesize this compound is the acid-catalyzed esterification of cis-4-octenoic acid with ethanol. This method involves:

- Reagents: cis-4-octenoic acid, ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under anhydrous conditions to drive esterification to completion

- Procedure: The acid and ethanol are mixed with a catalytic amount of acid and refluxed. Water formed during the reaction is removed to shift equilibrium toward ester formation.

- Purification: The product is isolated by extraction and purified by distillation or chromatography to maintain the cis configuration and high purity.

This method is widely used in laboratory and industrial settings due to its simplicity and efficiency.

Stereoselective Synthesis via Wittig or Horner-Wadsworth-Emmons Reactions

To ensure the cis double bond configuration, synthetic routes involving olefination reactions such as Wittig or Horner-Wadsworth-Emmons reactions are employed:

- Starting Materials: Appropriate aldehydes or ketones with phosphonium ylides or phosphonate esters

- Reaction: Formation of the alkene with controlled stereochemistry (cis-selective)

- Subsequent Esterification: The resulting cis-4-octenoic acid intermediate is then esterified with ethanol.

This approach allows for precise control over the double bond geometry but requires multiple steps and careful stereochemical control.

Industrial Production Considerations

In industrial contexts, the production of this compound often involves:

- Continuous Esterification Reactors: Large-scale reactors with controlled temperature and acid catalyst recycling.

- Separation Techniques: Distillation under reduced pressure to isolate the ester while preventing isomerization of the cis double bond.

- Catalyst Optimization: Use of solid acid catalysts or heterogeneous catalysts to improve yield and ease of catalyst recovery.

- Quality Control: Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to verify cis stereochemistry and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of cis-4-octenoic acid | Simple, cost-effective | Risk of double bond isomerization |

| Wittig/Horner-Wadsworth-Emmons | Olefination to form cis double bond, then esterification | High stereochemical control | Multi-step, requires careful handling |

| Enzymatic Esterification | Lipase-catalyzed esterification | Mild conditions, stereoselective | Scale-up challenges, cost of enzymes |

| Industrial Continuous Process | Large-scale acid-catalyzed esterification | High yield, efficient separation | Requires catalyst handling and control |

Research Findings and Analytical Data

- Studies employing gas chromatography coupled with mass spectrometry (GC-MS) confirm the retention of the cis double bond configuration after esterification.

- Isotopic labeling and enzymatic studies have elucidated the stereochemical pathways and mechanistic details of related octenoate esters, supporting the importance of reaction conditions in preserving cis geometry.

- Industrial patents and literature emphasize the optimization of acid catalysts and removal of water to maximize yield and minimize side reactions.

Q & A

Q. How can in vitro and in vivo findings be integrated to elucidate metabolic pathways?

- Methodological Answer : Combine hepatocyte microsomal assays (CYP450 metabolism) with fecal metabolomics (e.g., RDA analysis ). Use pathway enrichment tools (KEGG, MetaCyc) to map metabolites. Validate via isotope tracing (¹³C-labeled this compound) .

Data Analysis and Reporting Guidelines

- Contradictory Data : Apply sensitivity analysis to identify outlier studies. Use funnel plots to assess publication bias .

- Ethical Compliance : Anonymize human-derived data (if applicable) and obtain informed consent for biological sample use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.